2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide

Medicinal Chemistry GnRH Receptor Antagonism Structure-Activity Relationship Gap

Researchers exploring the structure-activity relationships (SAR) of non-peptide GnRH antagonists often face a lack of well-characterized, distinct chemical probes. This compound, a specific 5-benzyloxy and pyridin-4-yl acetamide analogue, directly addresses this gap. It serves as a critical tool for mapping the GnRH receptor binding pocket. Key applications include: - Empirical generation of absent primary binding and functional data (Ki, IC50). - Use as a specialized medicinal chemistry intermediate via its benzyl-protected phenol handle. - Potential validation as a negative control, where the 5-benzyloxy group is hypothesized to disrupt high-affinity binding.

Molecular Formula C22H19N3O2
Molecular Weight 357.4 g/mol
Cat. No. B12183724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide
Molecular FormulaC22H19N3O2
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N(C=C3)CC(=O)NC4=CC=NC=C4
InChIInChI=1S/C22H19N3O2/c26-22(24-19-8-11-23-12-9-19)15-25-13-10-18-14-20(6-7-21(18)25)27-16-17-4-2-1-3-5-17/h1-14H,15-16H2,(H,23,24,26)
InChIKeyYXNCODXZIHCWSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes47 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide: Structure & Lineage


2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide is a synthetic small molecule belonging to a series of indole-5-acetamide derivatives explored for their biological activity . Its core structure is based on an indole scaffold featuring a 5-benzyloxy substituent and an N-(pyridin-4-yl)acetamide side chain. The compound's design lineage is most directly linked to research on non-peptide gonadotropin-releasing hormone (GnRH) receptor antagonists, where the incorporation of a pyridine side-chain terminus into the indole-5-acetamide series was investigated for improving binding and functional activity . While this parent series showed potent in vitro activity, specific quantitative pharmacological data for this exact analogue has not been identified in the indexed, peer-reviewed primary literature or patent repositories following an exhaustive search.

1 GnRH receptor pharmacophore probe from indole-5-acetamide series
2 Structural scaffold for medicinal chemistry SAR exploration
3 Benzyl-protected intermediate for derivatization workflows

2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide: Generic Substitution Risk


The precise pharmacological profile of 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide cannot be reliably inferred from other members of the indole-5-acetamide series. The parent publication demonstrates that structural modifications, such as the nature of the amide substituent and the tether to the pyridine ring, have profound effects on biological activity . Potent GnRH antagonism was observed for specific members of the series in binding and functional assays, but these activities are highly dependent on the unique combination of substituents. Without quantitative, head-to-head data (e.g., IC50, Ki, or cellular EC50 values) for this specific compound against structurally similar analogs, any assumption of functional equivalence would be scientifically unfounded and could lead to failed experiments or procurement of an inactive compound. The absence of such data itself is a critical piece of procurement intelligence, highlighting that this compound's selection cannot be justified on the basis of comparative performance.

Structure-driven activity
Minor substituent changes profoundly alter bioactivity; activity cannot be inferred from analogues.
No comparative data
Absence of IC₅₀/Ki data vs. named comparators makes functional equivalence assumptions unfounded.
Experimental validation required
Selection must be justified by empirical target-specific data, not class-level inference.

2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide: Comparative Evidence vs. Analogs


Absence of Quantitative Comparative Data

An exhaustive search of primary research articles and patent literature, strictly excluding prohibited vendor databases, did not yield a single study providing quantitative comparative data (e.g., IC50, Ki, EC50) for 2-[5-(benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide against a named, structurally defined comparator under controlled experimental conditions. A foundational study on the broader indole-5-acetamide series confirms potent GnRH receptor antagonism for specific analogues, but this exact compound was not among those reported with individual activity values . This limits any claim of differentiation to class-level inference, which is insufficient for precise scientific selection.

Comparative Data
Data to verify
Not available: IC₅₀, Ki, EC₅₀ not reported for this compound vs. named comparator
Selection cannot be evidence-based; experimental risk high
Only class-level SAR from related analogues
Medicinal Chemistry GnRH Receptor Antagonism Structure-Activity Relationship Gap

2-[5-(Benzyloxy)-1H-indol-1-yl]-N-(pyridin-4-yl)acetamide: Viable Application Pathways


GnRH Receptor Pharmacophore Probe

Given its structural link to a potent series of non-peptide GnRH receptor antagonists , this compound could serve as a specialized tool in medicinal chemistry for exploring the structure-activity relationships (SAR) of the indole-5-acetamide chemotype. Its specific 5-benzyloxy and pyridin-4-yl acetamide motif represents a distinct combination that has not been fully characterized, making it a candidate for use in targeted chemical biology studies aimed at mapping the binding pocket of the human GnRH receptor. This application is predicated on the need to empirically generate the primary binding and functional data (Ki, IC50) that is currently absent from the public domain.

Synthetic Intermediate for Lead Optimization

The compound's structure, containing a benzyl-protected 5-hydroxyindole and a 4-aminopyridine moiety, positions it as a potentially useful advanced synthetic intermediate. The benzyl group acts as a protecting group for the phenol, which can be removed to yield the free 5-hydroxyindole derivative, a key intermediate for introducing diverse functional groups in a lead optimization program. This contrasts with obtaining the final deprotected analogue, which may have limited stability or solubility. This application leverages the compound's unique synthetic handle rather than its unknown final bioactivity.

Negative Control for SAR Studies

In the context of the potent GnRH antagonist series , this specific analogue, with its 5-benzyloxy group, may exhibit significantly reduced or abolished activity compared to the optimized leads. Once verified experimentally, this would make it valuable as a negative control compound in cell-based assays to confirm that observed effects are specific to the target receptor and not due to off-target interactions of the core scaffold. This application depends on the hypothesis, derived from class-level SAR, that the bulky 5-benzyloxy group is detrimental to high-affinity binding, a theory that requires experimental validation.

Application
Selection Property
Validation Focus
GnRH Receptor Pharmacophore Probe
Scaffold from reported active series
Generate absent binding/functional data (Ki, IC₅₀)
Synthetic Intermediate
Benzyl-protected 5-hydroxyindole handle
Deprotection and subsequent derivatization feasibility
Negative Control for SAR
Bulky 5-benzyloxy group may reduce activity
Confirm target specificity vs. off-target scaffold effects
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